molecular formula C6H10Cl2N2 B3142109 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride CAS No. 497853-90-4

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride

Cat. No. B3142109
CAS RN: 497853-90-4
M. Wt: 181.06 g/mol
InChI Key: YULMDKKFZSITMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H7ClN2.ClH . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride can be represented by the InChI code 1S/C5H7ClN2.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H . This indicates that the compound consists of a 1H-imidazole ring with a chloromethyl group at the 5-position and an ethyl group at the 1-position .


Physical And Chemical Properties Analysis

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a solid substance at room temperature . It has a molecular weight of 167.04 . The compound is typically stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of halogen-substituted imidazole derivatives, which are structurally similar to 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride, as corrosion inhibitors. These compounds, including chloride-substituted imidazoline derivatives, have shown effectiveness in protecting mild steel in acidic environments, highlighting the potential of chloromethyl-imidazole derivatives in corrosion science. The study elucidates the mechanism of action through weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS) tests, and theoretical calculations, confirming the superior performance of chloride-substituted compounds in corrosion inhibition (Zhang et al., 2015).

Drug Synthesis and Characterisation

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride has been utilized in the synthesis of transition metal complexes with potential applications in medicine. A study demonstrated the condensation of 5-Chloromethyl-8-quinolinol hydrochloride with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, leading to the development of compounds characterized by elemental analysis and spectral studies. These synthesized metal chelates hint at the utility of chloromethyl-imidazole derivatives in creating new pharmacologically active compounds (Verma et al., 2010).

Anticancer Research

Pyrrole-imidazole polyamides targeting human telomere repeat sequences have been synthesized to explore their potential as antitumor drugs. These compounds, designed to alkylate DNA at specific sites within the telomere sequence, have shown cytotoxicity against a variety of human cancer cell lines. Such research underscores the potential of 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride derivatives in developing targeted cancer therapies, providing a foundation for future studies aimed at telomere-based anticancer strategies (Sasaki et al., 2006).

properties

IUPAC Name

5-(chloromethyl)-1-ethylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULMDKKFZSITMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride

Synthesis routes and methods

Procedure details

To 1-ethyl-5-hydroxymethylimidazole (9.5 g), thionyl chloride (50 ml) was added by portions at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol, and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 5-chloromethyl-1-ethylimidazole hydrochloride (12.4 g) as colorless crystals.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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